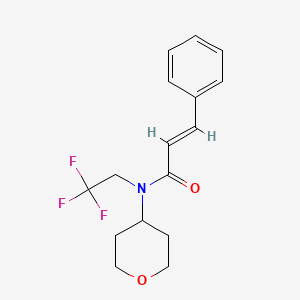
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide is a synthetic molecule that appears to be a derivative of cinnamamide. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with cinnamamide structures and trifluoromethyl groups. For instance, the first paper discusses a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives designed for antitubercular activity, indicating the potential pharmacological applications of cinnamamide derivatives . The second paper describes the synthesis and crystallographic characterization of a related compound, N-[4-(trifluoromethyl)phenyl]cinnamamide, which suggests the relevance of trifluoromethyl substitutions in modifying the properties of cinnamamide compounds .
Synthesis Analysis
The synthesis of related cinnamamide derivatives involves a molecular hybridization approach, where modifications are made to explore the structure-activity relationship . Although the exact synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of amide and carbamate functionalities to link molecular fragments and improve physicochemical properties .
Molecular Structure Analysis
X-ray diffraction data from the second paper provides insights into the molecular structure of a similar compound, N-[4-(trifluoromethyl)phenyl]cinnamamide, which crystallized in a monoclinic system with specific unit-cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice, which can affect the compound's physical and chemical properties.
Chemical Reactions Analysis
The second paper also mentions an intramolecular cyclization reaction mediated by triflic acid to synthesize a quinolinone derivative from N-[4-(trifluoromethyl)phenyl]cinnamamide . This indicates that cinnamamide derivatives can undergo cyclization reactions, which could be relevant for the chemical reactions of N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure and substituents. The antitubercular activity of one of the synthesized N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives suggests that these compounds can have significant biological activity . The crystallographic data provide a foundation for understanding the solid-state properties of these compounds . However, specific data on the physical and chemical properties of N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide is not provided in the papers.
科学的研究の応用
Chemical Synthesis and Modifications : The synthesis of related compounds, like p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, involves reactions that produce diamides and other derivatives (Agekyan & Mkryan, 2015). Similarly, the synthesis of compounds like (E)-N-(Tetrahydro-2H-pyran-2-yl)cinnamamide shows weak inhibitory effects in certain biological assays (Tang et al., 2019).
Antitubercular Activity : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, structurally related to your compound of interest, have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
Inhibitory Activities in Biological Systems : Compounds structurally similar to N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide, such as tetrahydropyran derivatives, have been reported to disrupt specific protein complexes and show growth-inhibitory activities in cell-based assays (Shouksmith et al., 2015).
Pyrolysis and Kinetic Studies : The gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, providing insights into the chemical behavior and stability of related compounds (Álvarez-Aular et al., 2018).
特性
IUPAC Name |
(E)-N-(oxan-4-yl)-3-phenyl-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)12-20(14-8-10-22-11-9-14)15(21)7-6-13-4-2-1-3-5-13/h1-7,14H,8-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIRPQLBDWXWRC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)
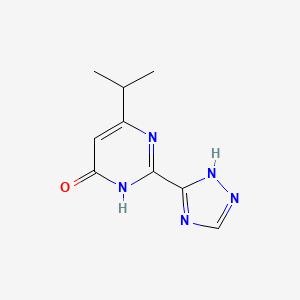
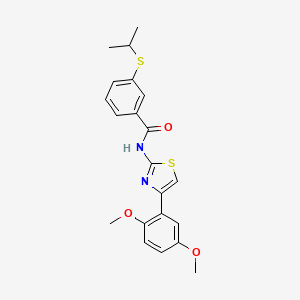
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)
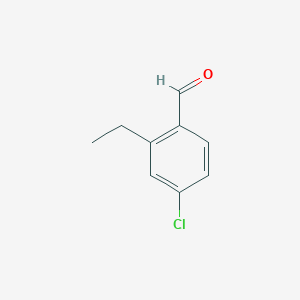
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)
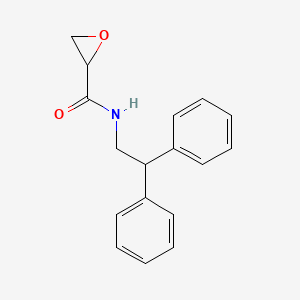

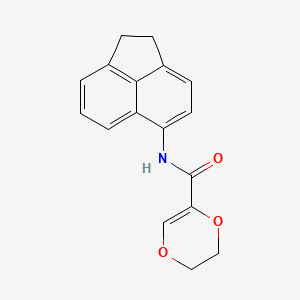
![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)